molecular formula C11H10O3 B12082807 4-Ethoxy-3-ethynylbenzoic acid

4-Ethoxy-3-ethynylbenzoic acid

Cat. No.: B12082807
M. Wt: 190.19 g/mol
InChI Key: QSDWXBCPFNNIQH-UHFFFAOYSA-N
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Description

4-Ethoxy-3-ethynylbenzoic acid (CAS: 2101206-43-1) is a versatile benzoic acid derivative that serves as a valuable building block in organic synthesis and materials science . This compound features both an ethynyl group and a carboxylic acid functional group on a benzoic acid ring, making it a key intermediate for constructing complex molecules through reactions such as Sonogashira coupling and esterification . Its molecular structure is particularly relevant in the development of Active Pharmaceutical Ingredients (APIs) for therapeutic drugs, especially those targeting specific biological pathways . Additionally, this compound is utilized in the creation of advanced materials, including polymers and coatings with tailored functionalities . It is offered with a typical purity of 97% and should be stored at room temperature in a dry and sealed environment . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-ethoxy-3-ethynylbenzoic acid

InChI

InChI=1S/C11H10O3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h1,5-7H,4H2,2H3,(H,12,13)

InChI Key

QSDWXBCPFNNIQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-ethynylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-ethoxybenzoic acid.

    Ethynylation: The ethynyl group is introduced at the third position of the benzene ring through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling. This reaction involves the use of an ethynylating agent like ethynyltrimethylsilane and a palladium catalyst in the presence of a base such as triethylamine.

    Deprotection: If a protecting group is used during the ethynylation step, it is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-ethynylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-ethoxy-3-carboxybenzoic acid or 4-ethoxy-3-ketobenzoic acid.

    Reduction: Formation of 4-ethoxy-3-alkenylbenzoic acid or 4-ethoxy-3-alkylbenzoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

Synthesis Applications

  • Precursor for Dendritic Polymers
    • 4-Ethoxy-3-ethynylbenzoic acid is utilized in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, which serves as a precursor for creating dendritic helical poly(phenylacetylene)s. These polymers have potential applications in nanotechnology and optoelectronic devices due to their unique optical properties .
  • Photo-sensitizers for Solar Cells
    • The compound can be modified to prepare zinc porphyrins attached to cyclic aromatic hydrocarbon substituents, which act as potential photo-sensitizers for dye-sensitized solar cells (DSSCs). This application is crucial for developing more efficient solar energy conversion systems .

Medicinal Chemistry

  • Anti-Cancer Research
    • In recent studies, derivatives of this compound have been investigated for their potential anti-cancer properties. The compound's structure allows for modifications that enhance its efficacy against specific cancer targets, such as HER2+ breast cancers. Research indicates that compounds derived from this acid can act as selective inhibitors of critical cancer pathways .
  • Drug Development
    • The versatility of this compound makes it a valuable building block in drug synthesis. Its ability to undergo various functional group transformations allows chemists to design novel pharmaceutical agents with tailored biological activities .

Material Science Applications

  • Polymer Synthesis
    • The compound is employed in the synthesis of functionalized polymers that exhibit unique mechanical and thermal properties. These polymers are explored for applications in coatings, adhesives, and advanced materials .
  • Click Chemistry
    • In click chemistry protocols, this compound serves as an alkyne component, facilitating the rapid assembly of complex molecular structures. This method is particularly useful in creating libraries of compounds for screening in drug discovery .

Case Studies and Research Findings

Application AreaDescriptionReference
Dendritic PolymersUsed in synthesizing helical poly(phenylacetylene)s with unique properties
Solar EnergyModified to create photo-sensitizers for DSSCs
Anti-CancerInvestigated as an inhibitor for HER2+ breast cancer
Drug DevelopmentServes as a building block for novel pharmaceuticals
Polymer ScienceEmployed in creating advanced functionalized polymers
Click ChemistryFacilitates rapid assembly of complex molecules

Mechanism of Action

The mechanism of action of 4-ethoxy-3-ethynylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the development of bioconjugates and drug delivery systems. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of 4-ethoxy-3-ethynylbenzoic acid and its analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Data Table: Key Structural and Functional Comparisons
Compound Name CAS Molecular Formula Molecular Weight Substituents Functional Groups Key Applications
This compound 1197358-11-4 C₁₁H₁₀O₃ 190.20 Ethoxy (C4), Ethynyl (C3) Benzoic acid, Ethynyl Pharmaceutical intermediates, Click chemistry
4-Ethoxybenzoic acid 619-86-3 C₉H₁₀O₃ 166.17 Ethoxy (C4) Benzoic acid Cosmetics, UV filters, Drug synthesis
3-Ethynyl-4-methoxybenzoic acid 2365228-67-5 C₁₀H₈O₃ 176.17 Methoxy (C4), Ethynyl (C3) Benzoic acid, Ethynyl Organic synthesis intermediates
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzoic acid 872197-38-1 C₁₆H₁₃Cl₂O₄ 355.18 Ethoxy (C3), 2,4-Dichlorobenzyloxy (C4) Benzoic acid, Ether Antimicrobial agents, Enzyme inhibitors
4-Benzyloxy-3-methoxybenzoic acid - C₁₅H₁₄O₄ 258.27 Benzyloxy (C4), Methoxy (C3) Benzoic acid, Ether Polymer additives, Antioxidants

Physicochemical Properties

Solubility and Lipophilicity :

  • The ethynyl group in this compound reduces water solubility compared to 4-ethoxybenzoic acid but enhances reactivity for cross-coupling reactions .
  • Methoxy groups (e.g., in 3-ethynyl-4-methoxybenzoic acid) are less lipophilic than ethoxy groups, leading to higher aqueous solubility but lower membrane permeability .
  • Bulky substituents like the 2,4-dichlorobenzyloxy group () significantly increase lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Acidity (pKa) :

  • Electron-withdrawing groups (e.g., ethynyl) lower the pKa of the carboxylic acid, enhancing acidity. For example:
  • This compound: pKa ≈ 2.8–3.2 (estimated) .
  • 4-Ethoxybenzoic acid: pKa ≈ 4.1 .
    • Chlorine substituents () further decrease pKa due to their electron-withdrawing nature, increasing acidity .

Biological Activity

4-Ethoxy-3-ethynylbenzoic acid (C11H12O3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular FormulaC11H12O3
Molecular Weight192.22 g/mol
IUPAC NameThis compound
CAS Number10601-99-7

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antimicrobial activity.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined to be approximately 25 µM for MCF-7 cells, suggesting a promising lead for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory activity in preclinical models. A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
  • Modulation of Cytokine Production : In inflammatory models, it reduces cytokine production by modulating signaling pathways such as NF-kB.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various derivatives of ethynylbenzoic acids, including this compound, against resistant bacterial strains. Results showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Cancer Research : In a clinical trial reported in Cancer Letters, patients with advanced breast cancer were administered formulations containing this compound alongside standard chemotherapy. The combination therapy resulted in improved patient outcomes compared to chemotherapy alone.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-ethoxy-3-ethynylbenzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a benzoic acid derivative (e.g., 3-methoxybenzoic acid) and introduce the ethoxy group via nucleophilic substitution or Williamson ether synthesis under anhydrous conditions (e.g., NaH, ethanol, THF) .
  • Step 2 : Incorporate the ethynyl group via Sonogashira coupling using a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a terminal alkyne. Optimize reaction time (12–24 hours) and temperature (60–80°C) to minimize side reactions like alkyne oligomerization .
  • Step 3 : Monitor reaction progress using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and ethynyl proton (δ ~2.5–3.0 ppm). Compare with reference spectra of analogous benzoic acid derivatives .
  • IR : Identify characteristic peaks for the carboxylic acid (2500–3500 cm⁻¹ broad O-H stretch), ethynyl C≡C (2100–2260 cm⁻¹), and ester/ether C-O (1200–1300 cm⁻¹) .
  • Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 219.213) and fragmentation patterns .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in unexpected byproduct formation during synthesis?

  • Methodology :

  • Hypothesis Testing : If a carboxylate ester byproduct is observed, investigate whether it arises from incomplete deprotection of a methyl ester intermediate. Use LC-MS to track intermediates .
  • Kinetic Analysis : Conduct time-resolved NMR or in-situ FTIR to monitor reaction kinetics. For example, if Sonogashira coupling stalls, test alternative catalysts (e.g., PdCl₂(PPh₃)₂) or ligands (e.g., Xantphos) to improve efficiency .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to simulate reaction pathways and identify energy barriers for side reactions .

Q. What experimental strategies are effective for studying the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

  • Methodology :

  • Ligand Design : Functionalize the benzoic acid group with a chelating moiety (e.g., pyridine) to enhance metal-binding affinity. Synthesize derivatives via esterification (DCC/DMAP) followed by hydrolysis .
  • Crystallography : Co-crystallize the compound with transition metals (e.g., Cu²⁺, Zn²⁺) and analyze single-crystal X-ray diffraction data to determine coordination geometry (e.g., octahedral vs. tetrahedral) .
  • Stability Testing : Expose MOFs to varying pH (2–12) and temperatures (25–100°C) to assess structural integrity via PXRD and BET surface area analysis .

Q. How can researchers mitigate challenges in analyzing the compound’s reactivity under oxidative conditions?

  • Methodology :

  • Controlled Oxidation : Use mild oxidants (e.g., H₂O₂, TEMPO) to avoid over-oxidation of the ethynyl group. Monitor product distribution via GC-MS .
  • Radical Trapping : Introduce scavengers (e.g., BHT) to distinguish between radical-mediated vs. ionic reaction mechanisms. Use EPR spectroscopy to detect radical intermediates .
  • Surface Studies : Apply AFM or XPS to analyze oxidative degradation on material surfaces, particularly for applications in coatings or catalysts .

Methodological Notes

  • Safety Protocols : Always handle ethynyl compounds under inert atmospheres (N₂/Ar) to prevent explosive polymerization. Use PPE (gloves, goggles) and consult SDS for toxicity data (e.g., LD₅₀, GHS classifications) .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.